molecular formula C13H17N3S B13970464 3-(piperidin-3-yl)-3,4-dihydroquinazoline-2(1H)-thione

3-(piperidin-3-yl)-3,4-dihydroquinazoline-2(1H)-thione

Cat. No.: B13970464
M. Wt: 247.36 g/mol
InChI Key: XTAONLUXKXSNHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(piperidin-3-yl)-3,4-dihydroquinazoline-2(1H)-thione is a heterocyclic compound that contains both a piperidine and a quinazoline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, contributes to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-3-yl)-3,4-dihydroquinazoline-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure the efficient formation of the desired product. The scalability of these methods is crucial for producing sufficient quantities for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-3-yl)-3,4-dihydroquinazoline-2(1H)-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

3-(piperidin-3-yl)-3,4-dihydroquinazoline-2(1H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(piperidin-3-yl)-3,4-dihydroquinazoline-2(1H)-thione involves its interaction with specific molecular targets in the body. The piperidine moiety can interact with neurotransmitter receptors, while the quinazoline ring may inhibit certain enzymes or signaling pathways. These interactions can lead to various pharmacological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(piperidin-3-yl)-3,4-dihydroquinazoline-2(1H)-thione is unique due to the combination of the piperidine and quinazoline moieties in a single molecule. This dual functionality can enhance its biological activity and make it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C13H17N3S

Molecular Weight

247.36 g/mol

IUPAC Name

3-piperidin-3-yl-1,4-dihydroquinazoline-2-thione

InChI

InChI=1S/C13H17N3S/c17-13-15-12-6-2-1-4-10(12)9-16(13)11-5-3-7-14-8-11/h1-2,4,6,11,14H,3,5,7-9H2,(H,15,17)

InChI Key

XTAONLUXKXSNHI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)N2CC3=CC=CC=C3NC2=S

Origin of Product

United States

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